![molecular formula C22H26N2O3S B2986436 1-methyl-2-oxo-N-(4-phenylbutan-2-yl)-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide CAS No. 898455-03-3](/img/structure/B2986436.png)
1-methyl-2-oxo-N-(4-phenylbutan-2-yl)-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound you mentioned is a complex organic molecule that contains several functional groups and structural motifs that are common in medicinal chemistry, including a pyrroloquinoline core, a sulfonamide group, and a phenylbutyl group . These structural features suggest that this compound could have interesting biological activities.
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. X-ray crystallography is a common method used to determine the structure of complex organic molecules .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on its functional groups. For example, the sulfonamide group might be involved in hydrogen bonding interactions, while the phenylbutyl group could participate in hydrophobic interactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, its solubility would be affected by its polar and nonpolar regions, and its stability could be influenced by the presence of certain functional groups .Scientific Research Applications
Synthesis and Biological Activity
Sulfonamide-based hybrids, including structures similar to the specified chemical, have been extensively researched for their diverse biological activities. A comprehensive review highlighted the synthesis and biological activity of sulfonamide hybrids, demonstrating their potential in pharmacology due to their antibacterial, anti-carbonic anhydrase, anti-obesity, diuretic, hypoglycemic, antithyroid, antitumor, and anti-neuropathic pain activities (Ghomashi et al., 2022). These hybrids incorporate various organic compounds leading to a significant range of biological activities, underscoring the importance of sulfonamide compounds in medicinal chemistry.
Antibacterial and Antifungal Activities
Sulfonamides also play a crucial role in developing new antibacterial and antifungal agents. For example, a study on the synthesis of tetracyclic quinolone antibacterials revealed the potent antibacterial activity of 8-substituted derivatives against both Gram-positive and Gram-negative bacteria (Taguchi et al., 1992). Similarly, novel pyrrolo-/indolo[1,2-a]quinolines and naphtho[2,1-b]thiophenes synthesized from gem-dibromovinyls and sulphonamides have shown promising photophysical properties, indicating potential applications in bioimaging and as photodynamic therapy agents (Kiruthika et al., 2014).
Antineoplastic Potential
Sulfonamide derivatives have also been explored for their antineoplastic potential. Novel pyrrolo[3,2-f]quinoline derivatives, characterized by an angular aromatic tricyclic system, were synthesized and tested as antiproliferative agents against a panel of cell lines obtained from leukemias, showcasing the role of sulfonamide compounds in cancer research (Ferlin et al., 2001).
Enzyme Inhibition
Additionally, sulfonamide derivatives have been identified as potent inhibitors of caspase-3, an enzyme playing a critical role in apoptosis. The synthesis of novel sulfonamide compounds demonstrated noncompetitive and reversible inhibition of caspase-3, suggesting potential therapeutic applications in diseases characterized by aberrant apoptosis (Kravchenko et al., 2005).
Safety And Hazards
Future Directions
properties
IUPAC Name |
3-methyl-2-oxo-N-(4-phenylbutan-2-yl)-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-triene-6-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N2O3S/c1-15(10-11-17-7-4-3-5-8-17)23-28(26,27)19-13-18-9-6-12-24-21(18)20(14-19)16(2)22(24)25/h3-5,7-8,13-16,23H,6,9-12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XVUFPMQPEWYKNX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C2=CC(=CC3=C2N(C1=O)CCC3)S(=O)(=O)NC(C)CCC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-methyl-2-oxo-N-(4-phenylbutan-2-yl)-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

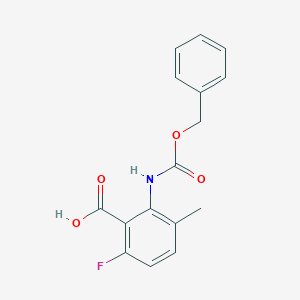
![2-Chloro-N-[(4-prop-2-ynoxyphenyl)methyl]acetamide](/img/structure/B2986355.png)
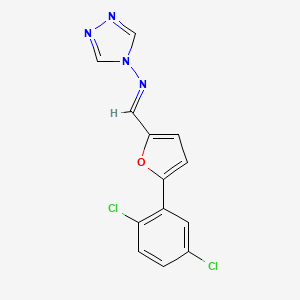
![8-(Methylsulfonyl)-1-oxa-4-thia-8-azaspiro[4.5]decane](/img/structure/B2986358.png)
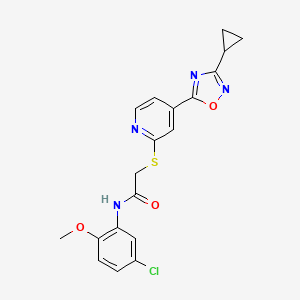
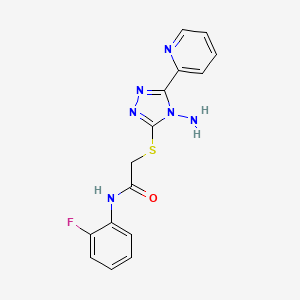
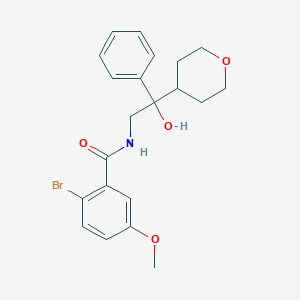
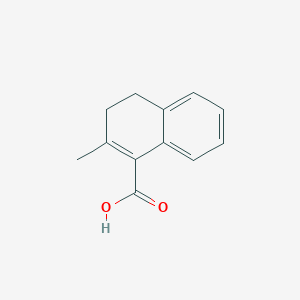
![2-[(2-Hydroxy-naphthalen-1-ylmethylene)-amino]-pyridin-3-ol](/img/structure/B2986365.png)
![1-[(E)-but-2-enyl]-3,9-dimethyl-7-propyl-4H-purino[8,7-c][1,2,4]triazine-6,8-dione](/img/structure/B2986366.png)
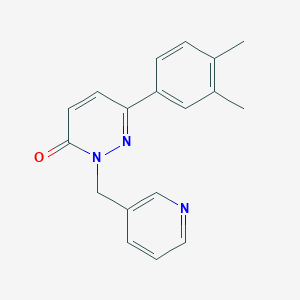
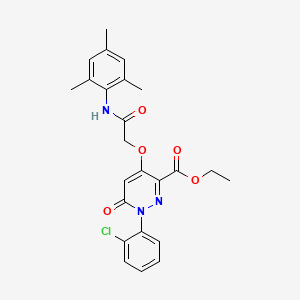
![Ethyl 2-[4-[butyl(ethyl)sulfamoyl]benzoyl]imino-3,4-dimethyl-1,3-thiazole-5-carboxylate](/img/structure/B2986373.png)
![1-[3-(4-Chlorophenoxy)propyl]-2-methylbenzimidazole](/img/structure/B2986376.png)